1-Bromo-2-(ethanesulfonyl)ethane
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Overview
Description
1-Bromo-2-(ethanesulfonyl)ethane is an organic compound with the molecular formula C4H9BrO2SThis compound is of interest due to its unique chemical properties and its role in various chemical reactions, particularly the Ramberg–Bäcklund rearrangement .
Preparation Methods
1-Bromo-2-(ethanesulfonyl)ethane can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-2-(ethanesulfonyl)ethane undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Ramberg–Bäcklund Rearrangement: This is a notable reaction where the compound is converted to alkenes via episulfone intermediates when treated with a base such as potassium hydroxide.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.
Scientific Research Applications
1-Bromo-2-(ethanesulfonyl)ethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(ethanesulfonyl)ethane in the Ramberg–Bäcklund rearrangement involves several steps:
Deprotonation: The sulfone is deprotonated at the α- or α’-position.
Intramolecular Displacement: The resulting carbanion undergoes an intramolecular displacement reaction to form episulfone intermediates.
Loss of Sulfur Dioxide: The episulfone intermediates then lose sulfur dioxide to form alkenes.
Comparison with Similar Compounds
1-Bromo-2-(ethanesulfonyl)ethane can be compared with other similar compounds such as:
1-Bromo-2-(methylsulfonyl)ethane: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has an additional methoxyethoxy group, making it more complex.
1-Bromo-2-(2-bromoethoxy)ethane: This compound has an additional bromine atom, which can influence its reactivity.
Each of these compounds has unique properties and reactivities, making this compound distinct in its applications and chemical behavior.
Properties
IUPAC Name |
1-bromo-2-ethylsulfonylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2S/c1-2-8(6,7)4-3-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALRTNMFJVUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031230 |
Source
|
Record name | 2-Bromoethyl ethyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-83-0 |
Source
|
Record name | 2-Bromoethyl ethyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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